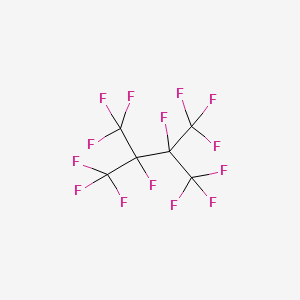

Perfluoro-2,3-dimethylbutane

Vue d'ensemble

Description

Perfluoro-2,3-dimethylbutane is a chemical compound with the molecular formula C6F14 . It is a member of the perfluoroalkyl substances (PFAS) family .

Molecular Structure Analysis

Perfluoro-2,3-dimethylbutane has a molecular weight of 338.04 g/mol . It contains a total of 19 bonds, including 19 non-hydrogen bonds and 1 rotatable bond .Chemical Reactions Analysis

Perfluoro-2,3-dimethylbutane is part of the PFAS family, which is known for its reactivity. For instance, reactions of perfluoro-2,3-dimethylbutadiene with methanol, phenol, and sodium methoxide yield products arising from substitution .Physical And Chemical Properties Analysis

Perfluoro-2,3-dimethylbutane has a molecular weight of 338.04 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not explicitly mentioned in the available resources .Applications De Recherche Scientifique

Proton Exchange Membrane (PEM) Fuel Cells

Perfluoro-2,3-dimethylbutane has been used in the synthesis and characterization of new perfluorinated monomers . These monomers bear acidic groups for proton transport, similar to Nafion®, and have potential applications in Proton Exchange Membrane (PEM) fuel cells . The goal is to create molecules with sufficient volatility to be used in vacuum polymerization techniques, such as PECVD .

Nano-Electro-Mechanical Relay Contacts

Perfluoro-2,3-dimethylbutane, also referred to as PDB, has been used as an anti-stiction coating on tungsten contact surfaces in nano-electro-mechanical relay contacts . This application resulted in a 71% reduction in hysteresis voltage . The PDB-coated NEM relay demonstrated abrupt switching, undetectably low OFF-state current, hysteresis voltage as low as 20 mV, and a large ON/OFF current ratio .

Orientations Futures

The future of Perfluoro-2,3-dimethylbutane and other PFAS is currently a topic of debate. The European Chemicals Agency (ECHA) has proposed a ban on over 12,000 PFAS, which has sparked a debate about potential consequences for the economy, industry, and the environment . Policymakers must carefully weigh up the potential consequences before making a final decision on the ban .

Mécanisme D'action

Target of Action

Perfluoro-2,3-dimethylbutane, like other per- and polyfluoroalkyl substances (PFAS), primarily targets the liver . In rodents, these PFAS induce several adverse effects on the liver, including increased proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease, and liver cancers .

Mode of Action

The primary mechanism of action of PFAS in rodent hepatocyte-induced proliferation is the activation of peroxisome proliferator receptor alpha . The human relevance of this mechanism is uncertain .

Biochemical Pathways

PFAS affect multiple aspects of the immune system. They modulate cell signaling and nuclear receptors, such as NF-κB and PPARs, alter calcium signaling and homeostasis in immune cells, modulate immune cell populations, cause oxidative stress, and impact fatty acid metabolism & secondary effects on the immune system .

Pharmacokinetics

Pfas exhibit a diverse range of mechanisms of action, biopersistence, and bioaccumulation potential .

Result of Action

PFAS, including Perfluoro-2,3-dimethylbutane, induce significant hepatocyte proliferation . They also affect multiple aspects of the immune system .

Propriétés

IUPAC Name |

1,1,1,2,3,4,4,4-octafluoro-2,3-bis(trifluoromethyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F14/c7-1(3(9,10)11,4(12,13)14)2(8,5(15,16)17)6(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQYGIPVNCVJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)F)(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334445 | |

| Record name | Perfluoro-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

354-96-1 | |

| Record name | Perfluoro-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro(2,3-dimethylbutane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Perfluoro-2,3-dimethylbutane formation in hot atom chemistry?

A: Perfluoro-2,3-dimethylbutane is a significant product in hot atom chemistry experiments involving ¹⁸F recoil systems. When Perfluoropropene (C₃F₆) is introduced as a scavenger in gaseous Perfluoroalkane systems containing hot ¹⁸F atoms, it reacts through a complex sequence to yield various labeled perfluoro-compounds. Among these, Perfluoro-2,3-dimethylbutane is identified as one of the main products, highlighting its role in understanding the reactivity of ¹⁸F in these systems [].

Q2: How is Perfluoro-2,3-dimethylbutane synthesized through pyrolysis?

A: Perfluoro-2,3-dimethylbutane can be synthesized through the pyrolysis of Perfluoroazo-2-propane. This thermal decomposition follows first-order kinetics and occurs homogeneously, meaning it doesn't require a surface to proceed. The reaction exclusively produces Perfluoro-2,3-dimethylbutane and Nitrogen gas. This clean and controlled synthesis method makes it useful for studying the decomposition kinetics of azo compounds and for obtaining pure Perfluoro-2,3-dimethylbutane [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B1297759.png)

![4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine](/img/structure/B1297769.png)